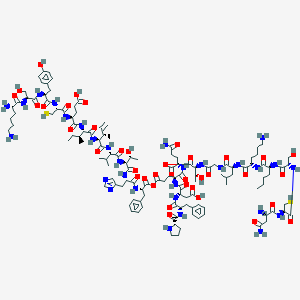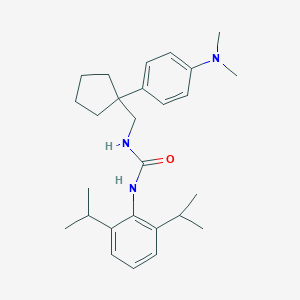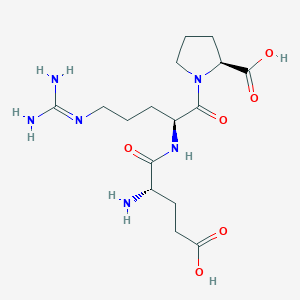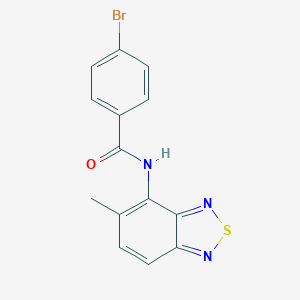
Viscumneoside VII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viscumneoside VII is a bioactive compound that is found in mistletoe plants, which have been used in traditional medicine for centuries. The compound has gained attention in recent years due to its potential therapeutic properties. In
Mécanisme D'action
Viscumneoside VII exerts its effects through various mechanisms, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokines, and the modulation of immune cells. It has been shown to activate natural killer cells, which play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects:
Viscumneoside VII has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of immune cells. It has also been shown to improve the function of the cardiovascular system and enhance wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Viscumneoside VII in lab experiments is its low toxicity, making it a safer alternative to other compounds. It is also relatively easy to synthesize, making it more accessible for research purposes. However, one limitation is that it can be difficult to obtain a pure sample of Viscumneoside VII, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on Viscumneoside VII. One area of interest is its potential use in combination with other compounds to enhance its therapeutic effects. Another area of research is the development of new synthesis methods to improve the purity and yield of Viscumneoside VII. Additionally, the potential use of Viscumneoside VII in the treatment of autoimmune diseases warrants further investigation.
Conclusion:
Viscumneoside VII is a bioactive compound found in mistletoe plants that has gained attention in recent years due to its potential therapeutic properties. Its low toxicity and relative ease of synthesis make it an attractive compound for research purposes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
Viscumneoside VII can be extracted from mistletoe plants using various methods, including solvent extraction, chromatography, and crystallization. However, the most efficient method for synthesizing Viscumneoside VII is through a semi-synthesis process. This involves the extraction of the precursor compound, viscotoxin, from mistletoe plants, followed by a series of chemical reactions to convert it into Viscumneoside VII.
Applications De Recherche Scientifique
Viscumneoside VII has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-tumor, anti-inflammatory, and immunomodulatory effects. It has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
Numéro CAS |
131749-61-6 |
|---|---|
Nom du produit |
Viscumneoside VII |
Formule moléculaire |
C34H40O20 |
Poids moléculaire |
768.7 g/mol |
Nom IUPAC |
5-[[5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C34H40O20/c1-33(45,9-21(38)39)10-22(40)49-11-20-24(41)26(43)29(54-32-30(44)34(46,12-35)13-50-32)31(52-20)53-28-25(42)23-17(37)7-15(47-2)8-19(23)51-27(28)14-4-5-16(36)18(6-14)48-3/h4-8,20,24,26,29-32,35-37,41,43-46H,9-13H2,1-3H3,(H,38,39) |
Clé InChI |
TZQLZVPXUSLRLJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |
SMILES canonique |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |
Synonymes |
viscumneoside VII |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
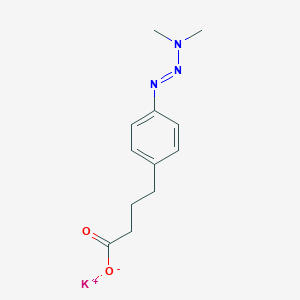
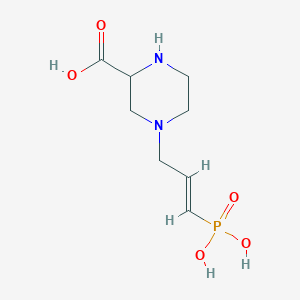
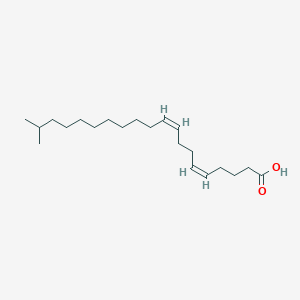



![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
